Hexanoyl dipeptide-3 norleucine acetate

Description

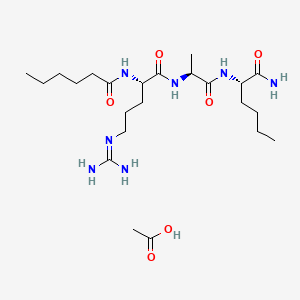

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N7O4.C2H4O2/c1-4-6-8-12-17(29)27-16(11-9-13-25-21(23)24)20(32)26-14(3)19(31)28-15(18(22)30)10-7-5-2;1-2(3)4/h14-16H,4-13H2,1-3H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25);1H3,(H,3,4)/t14-,15-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFVSUWDAQRRET-NLQWVURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCC)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCC)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235370 | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860627-90-3 | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860627903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl dipeptide-3 norleucine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXANOYL DIPEPTIDE-3 NORLEUCINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8A02Z93M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Molecular Design of Hexanoyl Dipeptide 3 Norleucine Acetate

Peptide Sequence Analysis and Derivatization

The efficacy of Hexanoyl dipeptide-3 norleucine acetate (B1210297) is rooted in its precise chemical structure, which is the result of careful peptide sequence selection and strategic derivatization.

Core Dipeptide Structure and Amino Acid Composition

Despite its name containing "dipeptide," Hexanoyl dipeptide-3 norleucine acetate is, in fact, a tripeptide, meaning it is composed of three amino acids. skininc.comknowde.com The specific sequence of these amino acids is Arginine-Alanine-Norleucine (Arg-Ala-Nle). mibellebiochemistry.com This sequence is crucial for its biological function. The compound is commercially known as PerfectionPeptide P3. skininc.comknowde.com

The discrepancy in the chemical name may arise from a non-standard nomenclature or focus on a particular structural aspect, but for functional purposes, it is recognized as a tripeptide.

Role of Norleucine in Peptide Stability and Function

A key innovation in the design of this peptide is the incorporation of norleucine (Nle), an isomer of the more common amino acid leucine (B10760876). mibellebiochemistry.comci.guide Norleucine is not one of the 20 proteinogenic amino acids, making it an "unnatural" amino acid in this context. knowde.com Its inclusion is a deliberate design choice to enhance the peptide's performance.

Norleucine is structurally similar to leucine but is a straight-chain amino acid, which imparts increased hydrophobicity. mibellebiochemistry.comknowde.com This characteristic is significant for a peptide intended for topical application, as it can improve its affinity for the lipid-rich environment of the skin's outer layer, the stratum corneum. mibellebiochemistry.com Furthermore, the use of this non-standard amino acid makes the peptide more resistant to degradation by proteolytic enzymes present in the skin, thereby increasing its stability and bioavailability at the site of action. mibellebiochemistry.com In peptide design, norleucine is often used as a substitute for methionine to avoid oxidation-related instability. cosmacon.de

Biomimetic Design Rationale

The design of this compound is a prime example of biomimicry, where a synthetic molecule is engineered to imitate a natural biological process.

Mimicry of Cell Adhesion Recognition (CAR) Sequences

The primary mechanism of action of this peptide is based on its ability to mimic a specific sequence involved in cell adhesion. mibellebiochemistry.com In the stratum corneum, corneocytes (flattened, dead skin cells) are held together by structures called corneodesmosomes. experchem.com The adhesion within these structures is mediated by proteins called desmoglein and desmocollin. mibellebiochemistry.comexperchem.com

These proteins have specific binding sites known as Cell Adhesion Recognition (CAR) sequences. mibellebiochemistry.com In particular, desmocollin contains a sequence represented by the amino acids Arginine-Alanine-Leucine (RAL), which binds to a corresponding sequence on desmoglein, Tyrosine-Alanine-Threonine (YAT). mibellebiochemistry.com

Structural Homology to Natural Ligands

The Arg-Ala-Nle sequence of this compound is designed to be a structural homolog of the "RAL" sequence of desmocollin. mibellebiochemistry.com By mimicking this natural ligand, the synthetic peptide can competitively bind to the "YAT" site on desmoglein. mibellebiochemistry.com This competitive inhibition prevents the natural binding of desmocollin and desmoglein, thereby weakening the adhesive forces that hold the corneocytes together. mibellebiochemistry.comcosmacon.de This targeted disruption of cell adhesion facilitates the natural shedding of the outermost layer of dead skin cells, a process known as desquamation. mibellebiochemistry.comexperchem.com This leads to a smoother, more renewed skin surface. skininc.com

Detailed Research Findings

Clinical and efficacy studies on PerfectionPeptide P3 have provided quantitative data on its effects on the skin.

| Treatment Group | Number of Participants | Age Range | Application | Duration | Result |

|---|---|---|---|---|---|

| 1% PerfectionPeptide P3 Gel | 20 women | 41-58 | Twice daily on forearms | 28 days | ~10% reduction in skin renewal time vs. untreated; ~7% reduction vs. placebo. beurre.ua |

| Treatment Group | Number of Participants | Age Range | Application | Duration | Result |

|---|---|---|---|---|---|

| 2% PerfectionPeptide P3 Gel | 20 women | 41-58 | Twice daily on forearms | 14 days | ~15% increase in skin hydration vs. placebo; ~20% increase vs. untreated. beurre.ua |

| Treatment Group | Number of Participants | Age Range | Application | Duration | Result |

|---|---|---|---|---|---|

| 2% PerfectionPeptide P3 Gel | 20 women | 41-58 | Twice daily on forearms | 28 days | >5% increase in skin smoothness vs. placebo; >11% increase vs. untreated. beurre.ua |

Advanced Peptide Engineering Considerations

The molecular design of this compound incorporates several advanced engineering principles to optimize its performance as a cosmetic ingredient. These strategies focus on enhancing its physicochemical properties to improve skin penetration, ensure stability in the presence of biological enzymes, and facilitate effective delivery to its site of action within the epidermis.

Hydrophobicity Modulation through Chemical Modifications

A critical factor governing the ability of a peptide to penetrate the skin's barrier is its lipophilicity, or hydrophobicity. The outermost layer of the skin, the stratum corneum, is a lipid-rich environment that is more permeable to oil-soluble substances. researchgate.net To enhance the penetration of the base dipeptide, specific chemical modifications are engineered into the structure of this compound.

A second key modification is the substitution of the natural amino acid Leucine with its isomer, Norleucine. ci.guide This strategic replacement of a standard amino acid with an unnatural one also contributes to an increase in the peptide's hydrophobicity, further aiding its ability to traverse the lipid barrier of the skin. ci.guide

Table 1: Chemical Modifications for Hydrophobicity Modulation

| Modification | Chemical Moiety | Purpose | Mechanism of Action |

|---|---|---|---|

| N-Terminal Acylation | Hexanoyl Group | Increase Lipophilicity | Adds a fatty acid chain, enhancing partitioning into the stratum corneum's lipid matrix. researchgate.netci.guide |

Enhancing Resistance to Proteolytic Degradation

Peptides applied to the skin are susceptible to degradation by endogenous enzymes called proteases (or peptidases), which are present in the skin as part of its natural biological processes. experchem.comnih.gov These enzymes can cleave peptide bonds, inactivating the peptide before it can reach its target. nih.gov The molecular design of this compound includes features specifically intended to enhance its stability against this enzymatic breakdown.

The incorporation of Norleucine, an unnatural amino acid, is a crucial element of this resistance. ci.guide Proteases have high specificity and typically recognize sequences composed of the 20 standard L-amino acids. nih.gov By including an isomer like Norleucine, the peptide sequence becomes a poor substrate for many of these enzymes, thus preventing or slowing down its degradation. ci.guideyoutube.com This strategy is a well-established method for improving the metabolic stability of peptide-based molecules. nih.gov

Furthermore, the N-terminal acylation with a hexanoyl group can also contribute to proteolytic resistance. The bulky lipid chain can sterically hinder the approach of exopeptidases, a class of enzymes that cleave amino acids from the ends of a peptide chain.

Table 2: Strategies for Proteolytic Resistance

| Protective Modification | Mechanism | Benefit |

|---|---|---|

| Incorporation of Norleucine | The unnatural amino acid isomer is not readily recognized by many skin proteases. ci.guidenih.gov | Increases the biological half-life of the peptide on the skin, allowing it to perform its function. |

Strategies for Improved Biological Delivery

Effective biological delivery involves not only penetrating the stratum corneum but also ensuring the peptide reaches its specific target within the skin in a sufficient concentration. The engineering of this compound addresses this through a multi-faceted approach.

The primary strategy for improved delivery is the enhanced lipophilicity conferred by the hexanoyl group and Norleucine substitution. ci.guide This allows the peptide to overcome the skin's main barrier. thesecretlifeofskin.com The relationship between lipophilicity and skin permeability is well-documented, with an optimal range of lipophilicity generally favoring passage through the stratum corneum. nih.govkarger.com

Beyond simple diffusion, the chemical modifications facilitate the use of advanced delivery systems. The increased lipophilicity makes this compound an ideal candidate for encapsulation within lipid-based nanocarriers, such as liposomes. ci.guide These vesicles can enclose the peptide, protecting it further from degradation and potentially improving its transport across skin layers and controlling its release over time. ci.guidenih.gov This encapsulation strategy is a common method used to improve the stability and delivery of bioactive peptides in cosmetic and pharmaceutical formulations. nih.gov

Table 3: Biological Delivery Enhancement Strategies

| Delivery Strategy | Enabling Modification | Mechanism |

|---|---|---|

| Enhanced Passive Diffusion | Increased Lipophilicity (Hexanoyl & Norleucine) | Improves the peptide's ability to dissolve in and move through the lipid-rich intercellular space of the stratum corneum. researchgate.netci.guide |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Hexanoic Acid (Caproic Acid) |

| Leucine |

Cellular and Molecular Mechanisms of Action

Interactions with Epidermal Cell Adhesion Structures

The integrity of the stratum corneum is maintained by specialized cell-to-cell junctions known as corneodesmosomes. These structures are crucial for providing a cohesive barrier. Hexanoyl dipeptide-3 norleucine acetate (B1210297) is designed to interact specifically with these structures to facilitate their natural breakdown.

Corneodesmosomes are modified desmosomes that anchor corneocytes, the non-living cells of the stratum corneum, together. The key adhesive proteins within these structures are desmoglein and desmocollin. nih.gov Hexanoyl dipeptide-3 norleucine acetate, a biomimetic peptide, is engineered to specifically target these corneodesmosomal proteins. mibellebiochemistry.com Its design is based on the amino acid sequences involved in cell adhesion, allowing it to act as a competitive agent. mibellebiochemistry.com

The adhesion between corneocytes is largely dependent on the heterophilic interaction between desmocollin and desmoglein, which can be likened to a "lock and key" mechanism. nih.gov These proteins possess specific binding sites, referred to as Cell Adhesion Recognition (CAR) sites. runak.ca Notably, desmocollin has a "RAL" (Arginine-Alanine-Leucine) triplet, while desmoglein has a corresponding "YAT" (Tyrosine-Alanine-Threonine) site. runak.ca

This compound is a tripeptide with a special sequence of Arg-Ala-Nle (Arginine-Alanine-Norleucine). runak.ca This sequence mimics the "RAL" triplet of desmocollin. runak.ca By mimicking this sequence, the peptide can competitively bind to the "YAT" site on desmoglein, effectively preventing the natural binding of desmocollin. runak.ca The substitution of leucine (B10760876) with its isomer, norleucine, is a strategic modification intended to increase the peptide's hydrophobicity and its resistance to enzymatic degradation in the skin. runak.ca

By competitively inhibiting the binding of desmocollin and desmoglein, this compound disrupts the intercellular connections that hold the corneocytes together. ci.guide This targeted disruption weakens the cohesion of the stratum corneum, particularly in the upper layers where desquamation is most active. theordinary.com This leads to a loosening of the dead skin cells, facilitating their removal from the skin's surface. ci.guide

Modulation of Epidermal Homeostasis

With age, the natural process of desquamation can become less efficient, leading to an accumulation of dead skin cells. ci.guide This can result in a dull, rough, and uneven skin texture. By interfering with the adhesion of corneocytes, this compound helps to reactivate and accelerate the skin's natural shedding process. lemonandbeaker.us This biomimetic peeling effect is designed to be gentle, promoting a smoother and more radiant complexion. ci.guide

The acceleration of desquamation directly influences the turnover rate of the stratum corneum. As the outermost layers of dead cells are shed more efficiently, it signals the underlying epidermal layers to increase the rate of cell renewal. lemonandbeaker.us This results in a fresher and more vibrant appearance as newer cells migrate to the surface. mibellebiochemistry.com

Clinical and in-vitro data from the manufacturer of a commercially available form of this peptide, known as PerfectionPeptide P3, suggests a measurable impact on stratum corneum turnover.

Table 1: Reported In-Vivo Efficacy of PerfectionPeptide P3

| Parameter | Observed Effect | Timeframe |

|---|---|---|

| Stratum Corneum Turnover | Increase | Not Specified |

| Stratum Corneum Structure | Improvement | Not Specified |

| Skin Surface | Resurfacing Effect | Not Specified |

| Moisturization | Intense Effect | 2 weeks |

| Skin Smoothing | Smoothing Effect | 4 weeks |

| Wrinkle Appearance | Anti-wrinkle effect on crow's feet | Not Specified |

Source: Mibelle Biochemistry mibellebiochemistry.com

A study conducted by the manufacturer involved the application of a cream containing 1% PerfectionPeptide P3 for 17 days. Analysis of the skin surface using scanning electron microscopy reportedly showed a smoother surface compared to the initial state, which was characterized by eruptive layers. ci.guide

Table 2: Summary of a Manufacturer-Led Study on PerfectionPeptide P3

| Parameter | Method | Duration | Reported Outcome |

|---|---|---|---|

| Skin Surface Smoothness | Scanning Electron Microscopy | 17 days | Visibly smoother skin surface |

Source: Mibelle Biochemistry ci.guide

Proposed Mechanisms for Accelerating Epidermal Renewal

This compound is a synthetic tripeptide designed to promote the natural desquamation process of the skin. skininc.com As skin ages, the rate of cell turnover slows down, leading to an accumulation of dead cells (corneocytes) on the surface, which can result in a rougher texture, dull appearance, and fine lines. skininc.com The primary mechanism for accelerating epidermal renewal by this peptide is based on its ability to induce gentle exfoliation from within the layers of the stratum corneum.

The key to this mechanism lies in its interaction with the desmosomes, which are complex protein structures that function as adhesive junctions, holding corneocytes together. cosmacon.dedermascope.com Specifically, desmosomes are composed of proteins like desmoglein and desmocollin that are crucial for cell-to-cell adhesion in the epidermis. cosmacon.dedermascope.com The natural process of skin shedding, or desquamation, involves the enzymatic degradation of these desmosomal connections. skininc.com

This compound is engineered to biomimetically interfere with this process. The peptide's amino acid sequence is recognized by desmocollin at its binding site for desmoglein. cosmacon.dedermascope.com By competitively binding to desmocollin, the peptide effectively prevents it from linking with desmoglein, thus weakening the intercellular connections that hold the corneocytes together. cosmacon.dedermascope.com This targeted disruption of cellular adhesion facilitates the shedding of the outermost skin cells, thereby accelerating epidermal renewal. nescens.comluxuramedspa.com This process helps to reveal fresher, more vibrant skin and can improve skin hydration and smoothness. cosmacon.dedermascope.com

Signaling Pathways and Cellular Responses

Following the competitive binding of this compound to desmocollin, the primary downstream event is the structural destabilization of the desmosome. This is less of a classic intracellular signaling cascade and more of a direct biophysical consequence. The molecular events are centered on the disruption of the cell adhesion complex.

The binding event initiates a cascade of physical separation rather than a chain of intracellular signals. The key molecular events include:

Competitive Inhibition: The peptide occupies the binding sites on desmocollin proteins that would normally be filled by desmoglein. cosmacon.dedermascope.com

Loss of Adhesion: This inhibition prevents the formation of a stable desmosome bridge between adjacent corneocytes.

Corneocyte Detachment: The cumulative effect of weakening multiple desmosomal junctions leads to the release and shedding of individual corneocytes from the skin's surface. skininc.com

This process mimics the final step of natural desquamation but achieves it through competitive inhibition rather than enzymatic cleavage. The result is a controlled and gentle exfoliation that refines the skin's texture. tradeindia.com

The mechanism of this compound represents an alternative pathway to the body's own enzymatic system for exfoliation. Natural desquamation is mediated by endogenous proteases, such as stratum corneum chymotryptic enzyme (SCCE), which degrade desmosomal proteins. The peptide does not appear to directly stimulate or inhibit these enzymes. skininc.comcosmacon.de

Instead, it provides a parallel, non-enzymatic route to achieve the same outcome: the separation of corneocytes. This can be considered a form of crosstalk where a synthetic molecule bypasses the natural biological pathway to trigger a physiological response. By physically loosening the intercellular "glue," the peptide reduces the reliance on enzymatic activity to break down these connections, leading to a gentle and controlled peeling effect. skininc.comnescens.com

This compound's mechanism differs significantly from other common exfoliating agents like alpha hydroxy acids (AHAs) and retinoids.

Alpha Hydroxy Acids (AHAs): These agents, such as glycolic acid and lactic acid, are hydrophilic and work primarily on the skin's surface. nih.gov Their exfoliating effect is largely attributed to their acidic nature (low pH), which is believed to reduce cohesion between corneocytes by dissolving the intercellular substance. nih.govstudylib.net Glycolic acid, due to its small molecular size, can penetrate effectively to promote skin renewal. nih.gov

Retinoids: This class of compounds, including retinol (B82714) and retinal, influences skin health through various pathways. nih.gov They are known to have depigmenting and anti-aging effects by modulating gene expression related to cell growth, differentiation, and the production of extracellular matrix proteins. creative-peptides.comresearchgate.net Their effect on exfoliation is a consequence of accelerated cell turnover stimulated from the basal layer of the epidermis.

The following table provides a comparative overview of these mechanisms.

| Feature | This compound | Alpha Hydroxy Acids (AHAs) | Retinoids |

| Primary Target | Desmocollin protein in desmosomes cosmacon.dedermascope.com | Intercellular matrix, calcium ion concentration | Nuclear receptors, gene expression creative-peptides.com |

| Core Mechanism | Biomimetic competitive inhibition of cell adhesion skininc.comcosmacon.de | Lowering of skin pH, disruption of ionic bonds nih.govstudylib.net | Modulation of cell turnover, growth, and differentiation researchgate.net |

| Mode of Action | Targeted, gentle loosening of specific cell junctions skininc.com | General surface exfoliation of the stratum corneum nih.gov | Biologically altering cellular function and proliferation rate creative-peptides.com |

| Nature of Pathway | Non-enzymatic, physical competition cosmacon.dedermascope.com | Chemical dissolution/disruption nih.gov | Genetic and cellular regulation creative-peptides.comresearchgate.net |

Investigative Methodologies and Research Approaches

In Vitro Experimental Models

In vitro, or "in glass," studies are fundamental for isolating and observing the specific molecular interactions of Hexanoyl Dipeptide-3 Norleucine Acetate (B1210297). These models allow researchers to examine the peptide's effects in a controlled environment, free from the systemic variables of a living organism.

The primary action of Hexanoyl Dipeptide-3 Norleucine Acetate is to influence the process of desquamation, which involves the shedding of corneocytes, the dead cells that form the outermost layer of the skin, the stratum corneum. experchem.com These corneocytes are derived from living epidermal cells called keratinocytes. experchem.com To study this process, researchers utilize cell culture systems.

Keratinocyte cell cultures are a cornerstone of this research. Primary human keratinocytes can be isolated from tissue, such as neonatal foreskin, and grown in layers in the lab. nih.govnih.gov As these cells proliferate and differentiate, they mimic the stratification of the human epidermis, ultimately forming corneocyte-like cells. experchem.com An alternative to primary cells, which can have high variability between donors, is the use of immortalized human keratinocyte cell lines, such as N/TERT2G cells. nih.govnih.gov These cell lines provide a more reproducible and stable platform for studying epidermal barrier formation and cell differentiation. nih.gov

Within these culture systems, scientists can observe how this compound affects the cohesion between corneocytes. The peptide's mechanism is centered on its ability to interfere with the proteins that form corneodesmosomes, the structures that bind corneocytes together. experchem.comci.guide By adding the peptide to the culture medium, researchers can simulate its application on the skin and study the subsequent changes in cell-to-cell adhesion.

To understand how this compound works at a molecular level, specific biochemical assays are employed. The peptide is a biomimetic compound, meaning it mimics a natural biological molecule. inci.guideci.guide Specifically, its Arg-Ala-Nle sequence mimics the "RAL" (Arg-Ala-Leu) triplet found on the adhesion protein Desmocollin. inci.guide This allows it to competitively inhibit the binding between Desmocollin and another adhesion protein, Desmoglein, which is crucial for corneodesmosome integrity. inci.guideci.guide

Competitive binding assays are used to validate and quantify this interaction. These assays can measure the affinity of the peptide for the binding site on Desmoglein and determine how effectively it blocks the Desmocollin-Desmoglein interaction.

Furthermore, the peptide is designed for enhanced stability. The inclusion of the unnatural amino acid isomer Norleucine and the conjugation with hexanoic acid increase its resistance to degradation by proteolytic enzymes in the skin. inci.guideci.guide Enzymatic activity assays are conducted to test this stability. The peptide is incubated with various skin proteases, and its rate of degradation is measured over time, often using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact peptide.

Table 1: Key Proteins in this compound Research

| Protein | Role in Skin | Interaction with Peptide | Investigative Assay |

| Desmocollin | A cadherin protein forming one half of the corneodesmosome, responsible for cell adhesion. experchem.com | The peptide mimics a binding sequence on this protein. inci.guide | Competitive Binding Assays |

| Desmoglein | A cadherin protein that binds to Desmocollin, completing the corneodesmosome bridge. experchem.com | The peptide competitively blocks the binding site on this protein, preventing its interaction with Desmocollin. inci.guideci.guide | Competitive Binding Assays |

| Proteolytic Enzymes | Enzymes in the skin that naturally degrade proteins, including peptides. | The peptide is engineered for increased resistance to these enzymes. inci.guide | Enzymatic Activity Assays |

Microscopy is an indispensable tool for visualizing the structural effects of this compound on the stratum corneum. After treatment with the peptide in either cell culture models or on skin samples, various microscopic techniques are used to assess changes in skin surface topography and cell cohesion.

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of the skin surface. Studies have utilized SEM to compare skin treated with a cream containing the peptide to untreated skin. ci.guide These analyses have shown that the peptide-treated skin exhibits a significantly smoother surface, with less eruptive layering of corneocytes, providing visual proof of its exfoliating effect. ci.guide

Another method involves Cyanoacrylate Skin Surface Strippings (CSSS). nih.gov In this minimally invasive technique, a cyanoacrylate adhesive is applied to the skin to remove the very top layer of the stratum corneum, which is then placed on a slide for microscopic examination. nih.gov This allows for the direct observation of corneocyte arrangement and cohesion. Fluorescence microscopy can also be used on these strippings, employing specific dyes like Nile Red or stains for proteins like involucrin (B1238512) to assess corneocyte maturity and organization. nih.gov

Table 2: Microscopic Techniques for Stratum Corneum Analysis

| Technique | Principle | Application in Peptide Research |

| Scanning Electron Microscopy (SEM) | Uses a focused beam of electrons to create a detailed image of a sample's surface topography. | To visualize and confirm the smoothing of the skin surface and reduced corneocyte packing after treatment. ci.guide |

| Cyanoacrylate Skin Surface Stripping (CSSS) | A cyanoacrylate adhesive lifts the outermost layer of corneocytes for analysis. nih.gov | To examine changes in corneocyte cohesion and desquamation patterns directly from the skin surface. nih.gov |

| Fluorescence Microscopy | Uses fluorescent dyes that bind to specific cellular components to visualize them. | To assess corneocyte maturity and the distribution of specific structural proteins within the stratum corneum. nih.gov |

To move beyond qualitative observation, researchers perform quantitative analyses of specific biomarkers related to cell adhesion and desquamation. This provides measurable data on the peptide's efficacy. The key adhesion molecules affected by the peptide are Desmoglein and Desmocollin. experchem.com Quantitative techniques, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be used to measure the levels of these proteins in tissue samples.

The natural process of desquamation is regulated by specific enzymes, notably Kallikrein-related peptidases like KLK5 and KLK7, which are responsible for degrading corneodesmosomes. nih.gov The activity of these proteases can be quantified using fluorometric assays. nih.gov By measuring the activity of these enzymes in treated versus untreated skin models, researchers can determine if the peptide's action is complemented by changes in the skin's natural enzymatic exfoliation machinery.

Ex Vivo Tissue Models

To bridge the gap between in vitro results and in vivo reality, researchers turn to ex vivo models. These experiments use human skin tissue that has been removed from a donor and is maintained in a viable state in a laboratory setting. reading.ac.ukresearchgate.net

Human skin explants, often obtained from cosmetic surgery, provide the most physiologically relevant model short of testing on living subjects. nih.gov These explants contain all the layers of the skin—epidermis and dermis—and retain much of their biological function and structural integrity for several days in culture. reading.ac.ukresearchgate.net

These models are particularly valuable for studying the permeation of topically applied compounds. To test this compound, a formulation containing the peptide would be applied to the surface of the skin explant. Researchers can then analyze the tissue layers at different time points to determine the depth to which the peptide has penetrated the stratum corneum. The modification of the peptide with hexanoic acid is designed to enhance its lipophilicity and improve this penetration. inci.guideci.guide

Efficacy studies on explants can measure various parameters. Barrier function can be assessed using instruments that measure Trans-Epithelial Electrical Resistance (TEER), where a decrease in resistance can indicate a loosening of cell junctions. reading.ac.uk Histological analysis, involving slicing and staining the tissue, allows for microscopic examination of the stratum corneum's structure and thickness, providing clear evidence of the peptide's exfoliating effect. researchgate.net These ex vivo studies offer a comprehensive assessment of the peptide's performance in a model that closely mimics real human skin. researchgate.netnih.gov

Advanced Analytical Techniques

The synthesis and quality control of this compound necessitate the use of sophisticated analytical methods to confirm its identity, purity, and stability.

Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides. For this compound, electrospray ionization mass spectrometry (ESI-MS) would be used to determine its molecular weight. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 456.5 Da. experchem.com

Tandem mass spectrometry (MS/MS) is employed for sequence verification. nih.gov Through collision-induced dissociation (CID), the peptide is fragmented at its amide bonds, producing a series of b- and y-ions. uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the norleucine and arginine-alanine sequence. The presence of the hexanoyl group on the N-terminus would be confirmed by a characteristic mass shift in the b-ions. uow.edu.au This technique is also crucial for identifying potential metabolites by detecting modifications to the peptide after incubation in biological matrices.

Table 2: Mass Spectrometry Data for this compound

| Analysis | Expected Result | Purpose | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ ≈ 456.5 Da | Confirmation of molecular weight. | experchem.com |

| MS/MS Fragmentation | Generation of b- and y-ion series | Verification of amino acid sequence and modifications. | nih.govuab.edu |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like this compound. nih.gov A reversed-phase HPLC (RP-HPLC) method, typically using a C18 column, is employed to separate the main peptide from any impurities. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. For cosmetic-grade peptides, a purity of ≥95% is generally required. experchem.com

Stability-indicating HPLC methods are developed to monitor the degradation of the peptide over time under various stress conditions, such as different temperatures and pH values. nih.govresearchgate.net These studies are essential to determine the shelf-life and optimal storage conditions for the peptide and its formulations. The appearance of new peaks in the chromatogram over time would signify degradation products, and the decrease in the main peak area would quantify the loss of the active peptide. nih.gov

Table 3: HPLC Purity and Stability Assessment Parameters

| Parameter | Methodology | Typical Specification | Reference |

|---|---|---|---|

| Purity | RP-HPLC with UV detection | ≥ 95% | experchem.com |

| Stability | Stability-indicating RP-HPLC | Degradation profile under stress conditions (heat, pH) | nih.govresearchgate.net |

Spectroscopic techniques are employed to investigate the three-dimensional structure of this compound in solution. Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of peptides. nih.gov The far-UV CD spectrum (190-250 nm) of the peptide would reveal the presence of ordered structures like α-helices or β-sheets, or a lack thereof, indicating a random coil conformation. stanford.edusubr.edu Given its short sequence, it is likely to adopt a flexible, random coil structure in aqueous solution, which can be influenced by the solvent environment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed conformational information at the atomic level. nih.gov Two-dimensional NMR experiments, such as COSY and NOESY, can be used to determine the through-bond and through-space proximities of atoms, respectively. mdpi.com This data can be used to calculate an ensemble of solution structures, providing insights into the conformational flexibility and the preferred conformations of the peptide backbone and side chains, including the norleucine residue. nih.govcnr.it

Table 4: Spectroscopic Methods for Conformational Analysis

| Technique | Information Obtained | Expected Outcome for a Short Peptide | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil). | Predominantly random coil in aqueous solution. | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformational dynamics, and intermolecular interactions. | Ensemble of flexible conformations. | nih.govnih.gov |

Computational and Modeling Approaches

Computational methods provide a theoretical framework to understand and predict the behavior of this compound at a molecular level, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the case of this compound, docking simulations would be performed to model its interaction with the extracellular domains of desmoglein and desmocollin, the protein components of desmosomes. ci.guidenih.gov These simulations can help to visualize how the peptide, mimicking a binding motif of desmocollin, fits into the binding pocket of desmoglein, thereby competitively inhibiting the natural protein-protein interaction. nih.govundip.ac.id The results of docking studies are often scored based on the predicted binding energy, providing a rank of the most likely binding poses. nih.gov

Table 5: Computational Modeling of Receptor Interactions

| Technique | Purpose | Predicted Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding pose and affinity to desmoglein/desmocollin. | Peptide binds to the desmoglein binding site for desmocollin. | nih.govresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Assess the stability and dynamics of the peptide-receptor complex. | Stable binding of the peptide in the receptor's binding pocket. | elsevierpure.comfrontiersin.orgkemdikbud.go.id |

In Silico Prediction of Peptide Activity and Stability

The use of computational, or in silico, methods is a rapidly growing area in the development of novel cosmetic ingredients, including peptides like this compound. cosmeticsdesign.comtmrjournals.com These techniques allow researchers to predict the potential bioactivity and stability of a peptide before it is synthesized, saving significant time and resources. tmrjournals.com

In silico approaches leverage computer simulations and modeling to forecast how a peptide will behave. nih.govnih.gov For instance, molecular docking simulations can predict the binding affinity of a peptide to a specific biological target, such as a receptor or enzyme involved in skin aging. tmrjournals.comtandfonline.com This helps in screening large libraries of potential peptide sequences to identify the most promising candidates for further in vitro testing. tmrjournals.com

The stability of a peptide is a critical factor for its efficacy in a cosmetic formulation. cosmeticsdesign.commdpi.com Computational models can assess a peptide's structural stability, which is essential for its proper interaction with biological targets. mdpi.com These models can analyze the peptide's amino acid composition and sequence to predict its susceptibility to degradation. mdpi.com For example, molecular dynamics simulations can model the movement of atoms within the peptide over time, providing insights into its conformational stability and interactions. nih.govtandfonline.com

Machine learning and artificial intelligence are also being increasingly employed to enhance the predictive power of in silico models. cosmeticsdesign.comoup.com These advanced algorithms can analyze vast datasets of known peptides to identify patterns that correlate with specific activities or stability profiles, further refining the design of new and effective cosmetic peptides. cosmeticsdesign.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. frontiersin.org In the context of peptides, QSAR models are developed to predict the activity of new peptide analogues based on their amino acid sequence and physicochemical properties. nih.gov

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its structural properties. nih.gov For peptides, these properties are determined by the sequence and type of amino acids, which can be characterized by various physicochemical descriptors. nih.gov These descriptors quantify aspects such as hydrophobicity, electronic properties, and steric effects of the amino acid residues.

QSAR models are built using statistical methods, such as partial least squares (PLS), to correlate these descriptors with the observed biological activity of a set of known peptides. nih.gov Once a reliable QSAR model is established, it can be used to predict the activity of novel peptides that have not yet been synthesized or tested. frontiersin.orgnih.gov This predictive capability makes QSAR a valuable tool in the rational design of new cosmetic ingredients. frontiersin.org

The application of QSAR in peptide research has been used to model various biological activities, including antimicrobial and antioxidant effects. nih.govrsc.org While traditionally used for smaller molecules, QSAR methodologies are increasingly being adapted for larger molecules like peptides. frontiersin.org For the development of cosmetic peptides such as this compound, QSAR can aid in optimizing the peptide sequence to enhance a desired activity, for example, by suggesting modifications to the amino acid composition. nih.govresearchgate.net The robustness and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques to ensure its reliability. frontiersin.org

Synthetic Chemistry and Formulation Science

The journey of Hexanoyl dipeptide-3 norleucine acetate (B1210297) from a conceptual molecule to a functional ingredient is a testament to the advancements in synthetic chemistry and formulation science. The precise construction of this N-acylated tripeptide and its effective delivery to the skin's outermost layer are critical to its performance.

Peptide Synthesis Strategies

The synthesis of Hexanoyl dipeptide-3 norleucine acetate is a multi-step process that demands precision and control to achieve a high-purity final product. The most common and efficient method for its production is Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages over traditional solution-phase methods, such as ease of purification and the ability to drive reactions to completion using excess reagents du.ac.inuci.edu. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely employed SPPS methodology for the synthesis of peptides like this compound due to its milder deprotection conditions compared to the Boc/Bzl strategy uci.edunih.gov.

The synthesis commences with the attachment of the C-terminal amino acid, norleucine, to an insoluble polymer resin. The subsequent amino acids are then added in a stepwise fashion. Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a solution of piperidine in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid uci.edugoogle.com. Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) or Oxyma Pure® are commonly used to facilitate the formation of the peptide bond google.comnih.gov.

The final step in the synthesis of the peptide backbone is the acylation of the N-terminus with hexanoic acid. This is achieved by reacting the deprotected N-terminus of the resin-bound dipeptide with an activated form of hexanoic acid. Following the completion of the synthesis, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions google.com.

A general representation of the Fmoc-SPPS cycle is outlined below:

| Step | Description | Reagents and Solvents |

| 1. Resin Swelling | The solid support is swelled in an appropriate solvent to allow for efficient diffusion of reagents. | N,N-dimethylformamide (DMF) or Dichloromethane (DCM) |

| 2. Fmoc Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide. | 20-50% Piperidine in DMF |

| 3. Washing | Removal of excess deprotection reagent and by-products. | DMF, Isopropanol (IPA) |

| 4. Coupling | Addition of the next Fmoc-protected amino acid, activated by a coupling reagent. | Fmoc-amino acid, DIC/Oxyma or TBTU/DIPEA in DMF |

| 5. Washing | Removal of excess reagents and by-products. | DMF, IPA |

| 6. Repeat | Steps 2-5 are repeated until the desired peptide sequence is assembled. | - |

| 7. N-terminal Acylation | Addition of the hexanoyl group to the N-terminus of the peptide. | Hexanoic acid, coupling reagents |

| 8. Cleavage and Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) |

Purification and Characterization of Synthetic this compound

Following cleavage from the resin, the crude synthetic peptide is a mixture containing the target peptide as well as various impurities such as deletion sequences, truncated peptides, and by-products from the cleavage process. Therefore, a robust purification strategy is essential to obtain a high-purity product.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for the purification of synthetic peptides lcms.czharvardapparatus.comnih.gov. This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase (e.g., C18 silica), and the peptides are eluted with a gradient of an organic solvent, such as acetonitrile, in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA) lcms.cz. The more hydrophobic peptides, including the N-acylated target peptide, interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent.

The purity of the collected fractions is assessed by analytical RP-HPLC, and those fractions meeting the desired purity level (typically >95%) are pooled and lyophilized to yield the final peptide as a white powder.

The identity and structural integrity of the purified this compound are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide, confirming that the correct sequence of amino acids and the N-terminal hexanoyl group have been incorporated springernature.comnih.gov. The experimentally determined mass should match the theoretical calculated mass.

Below are representative analytical data for a purified synthetic peptide of similar nature:

Table of Representative Analytical Data for a Purified N-Acylated Tripeptide

| Analytical Technique | Parameter | Typical Result |

|---|---|---|

| Analytical RP-HPLC | Purity | > 95% |

| Retention Time | Varies depending on conditions | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Corresponds to the theoretical mass |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for amino acid and acyl chain protons |

Formulation Development Principles

The efficacy of this compound in a cosmetic formulation is highly dependent on its successful delivery to its site of action, the stratum corneum. Therefore, the design of the delivery vehicle is of paramount importance.

Encapsulation Technologies for Peptide Delivery (e.g., Liposomes)

Peptides, due to their size and hydrophilic nature, can have limited ability to penetrate the lipid-rich environment of the stratum corneum. Encapsulation technologies are employed to overcome this barrier, protect the peptide from degradation, and facilitate its delivery mdpi.comgoogle.com.

Liposomes are one of the most widely studied and utilized encapsulation systems for the delivery of cosmetic actives, including peptides mdpi.comnih.gov. These are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which are structurally similar to biological membranes. The amphiphilic nature of phospholipids allows liposomes to encapsulate both hydrophilic and lipophilic molecules. For a moderately hydrophobic peptide like this compound, it can be partitioned within the lipid bilayer of the liposome.

The encapsulation of peptides in liposomes offers several advantages:

Enhanced Skin Penetration: The lipid composition of liposomes can facilitate their fusion with the lipids of the stratum corneum, thereby releasing the encapsulated peptide into the skin mdpi.com.

Protection of the Active Ingredient: The liposomal vesicle protects the peptide from enzymatic degradation and interaction with other ingredients in the formulation, thus enhancing its stability.

Controlled Release: The release of the peptide from the liposome can be modulated by altering the composition and properties of the lipid bilayer.

The efficiency of peptide encapsulation in liposomes can be influenced by factors such as the lipid composition, the size of the liposomes, and the encapsulation method used.

Table of Liposome Characteristics for Peptide Delivery

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Vesicle Size | The diameter of the liposomes, which can influence skin penetration. | 100 - 300 nm |

| Encapsulation Efficiency | The percentage of the peptide that is successfully encapsulated within the liposomes. | 20 - 60% |

| Lipid Composition | The types of phospholipids and other lipids (e.g., cholesterol) used to form the liposomes. | Phosphatidylcholine, Cholesterol |

| Surface Charge (Zeta Potential) | The electrical charge on the surface of the liposomes, which affects their stability and interaction with the skin. | Negative or Neutral |

Vehicle Optimization for Targeted Delivery to the Stratum Corneum

The primary goal of the formulation is to ensure that this compound reaches the stratum corneum in a sufficient concentration to exert its biological effect. The composition of the cosmetic vehicle plays a crucial role in achieving this targeted delivery.

Several strategies can be employed to optimize the vehicle for enhanced penetration into the stratum corneum:

Inclusion of Penetration Enhancers: These are substances that temporarily and reversibly alter the barrier properties of the stratum corneum, allowing for increased permeation of the active ingredient. Examples include fatty acids, alcohols, and glycols.

Hydration of the Stratum Corneum: A well-hydrated stratum corneum is more permeable to many substances. Formulations with occlusive agents that reduce transepidermal water loss (TEWL) can enhance the penetration of the peptide.

Lipid-Rich Formulations: Emulsions and other lipid-based vehicles can be compatible with the lipid matrix of the stratum corneum, potentially facilitating the partitioning of the peptide into this layer.

Stability Considerations in Complex Matrices (e.g., pH compatibility with other active ingredients)

The stability of this compound in a complex cosmetic formulation is critical for ensuring the product's efficacy and shelf life. Peptides can be susceptible to degradation through hydrolysis, which is often pH-dependent mdpi.com.

The pH of the final formulation is a key parameter that must be carefully controlled. While some peptides are most stable at a neutral pH, others may have different optimal pH ranges. It is important to determine the pH stability profile of this compound to ensure that the formulation pH is maintained within a range that minimizes degradation mdpi.com. The interaction of the peptide with other active ingredients in the formulation must also be considered. For example, some peptides may be incompatible with strong oxidizing agents or certain metal ions.

Generally, peptides are more stable in a slightly acidic to neutral pH range. However, some cosmetic formulations, such as those containing alpha-hydroxy acids (AHAs) or beta-hydroxy acids (BHAs), have a low pH. While it is a common concern that acidic environments could hydrolyze peptides, many modern peptide formulations are designed to be stable and effective within the pH range of exfoliating acids paulaschoice.comskinceuticals.com.au. Compatibility studies are essential during the formulation development process to ensure that the peptide remains stable and active in the presence of other ingredients.

Table of Common Skincare Ingredients and Their General Compatibility with Peptides

| Ingredient Class | Compatibility with Peptides | Considerations |

|---|---|---|

| Hyaluronic Acid | Generally Compatible | Can be used together to enhance hydration. |

| Niacinamide | Generally Compatible | Work well together to address various skin concerns lesielle.com. |

| Vitamin C (Ascorbic Acid) | Can be Compatible | Formulation pH is critical. Some forms of Vitamin C are more stable at a low pH, which may affect peptide stability. Using them at different times of the day is a common recommendation livvnatural.com. |

| Retinoids | Generally Compatible | Can be used in the same routine, often with peptides applied in the morning and retinoids at night to minimize potential irritation livvnatural.com. |

| Alpha-Hydroxy Acids (AHAs) & Beta-Hydroxy Acids (BHAs) | Can be Compatible | The concern is potential hydrolysis of peptide bonds at low pH. However, many formulations are designed for compatibility paulaschoice.comskinceuticals.com.aulivvnatural.com. |

| Antioxidants (e.g., Ferulic Acid, Resveratrol) | Generally Compatible | Can provide synergistic benefits nassifmdskincare.com. |

Novel Delivery Systems Research

The efficacy of bioactive peptides such as this compound in cosmetic and dermatological applications is highly dependent on their ability to reach the target site within the skin in a sufficient concentration. However, the inherent properties of peptides, including their size, hydrophilicity, and susceptibility to enzymatic degradation, pose significant challenges to their bioavailability. nih.govmdpi.com To overcome these hurdles, research has focused on the development of novel delivery systems designed to protect the peptide, enhance its penetration through the skin barrier, and ensure its release at the intended site of action.

Exploration of Prodrug Strategies for Enhanced Bioavailability

A promising approach to improve the dermal delivery of peptides is the prodrug strategy. nih.gov This concept involves the chemical modification of the active peptide into an inactive or less active form (a prodrug) that possesses more favorable physicochemical properties for skin permeation. nih.gov Once the prodrug has successfully traversed the skin's outer layer, the stratum corneum, it is designed to undergo enzymatic or chemical conversion back to the active peptide. nih.gov

The primary goal of employing a prodrug strategy for peptides like this compound is to increase their lipophilicity. The stratum corneum is a lipid-rich barrier that hinders the passage of hydrophilic molecules. By temporarily masking the polar functional groups of the peptide with lipophilic moieties, the resulting prodrug can more readily partition into and diffuse across this barrier. nih.gov

Another key objective of the prodrug approach is to enhance the metabolic stability of the peptide. Peptides are vulnerable to degradation by proteases present in the skin. The chemical modification in a prodrug can protect the peptide bonds from enzymatic cleavage during its transit through the epidermis, thereby increasing the amount of active compound that reaches the target.

Recent research in this area has explored various chemical modifications to create peptide prodrugs. One common strategy involves the attachment of fatty acids to the peptide, a process known as acylation. The hexanoyl group in this compound itself is an example of such a modification that enhances lipophilicity and stability. ci.guide Further exploration into different types of chemical linkages that are susceptible to cleavage by skin enzymes is an active area of investigation. nih.gov

| Prodrug Strategy | Objective | Mechanism of Action | Potential Advantages |

|---|---|---|---|

| Lipophilic Acylation | Enhance skin penetration | Increases the partition coefficient (log P) of the peptide, facilitating diffusion across the stratum corneum. | Improved bioavailability and deeper skin penetration. |

| Ester Linkages | Controlled release | Ester bonds are cleaved by esterases in the skin to release the active peptide. | Sustained release of the active peptide over time. |

| Dipeptide Conjugation | Targeted uptake | Utilizes peptide transporters in the skin for enhanced absorption. nih.gov | Increased efficiency of delivery to specific cells. nih.gov |

Nanotechnology-Based Delivery Systems for Peptides

Nanotechnology offers a versatile platform for the delivery of cosmetic peptides. Nanocarriers are submicron-sized systems that can encapsulate active ingredients, protecting them from degradation and facilitating their transport into the skin. bachem.com For peptides like this compound, nanotechnology-based delivery systems can significantly improve stability and bioavailability. nih.govcosmeticsdesign-europe.com

Several types of nanocarriers are being investigated for peptide delivery:

Liposomes: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. jddhs.comresearchgate.net Liposomes can encapsulate both hydrophilic and lipophilic molecules. For peptides, they can offer protection from enzymatic degradation and enhance penetration into the skin. nih.govnih.gov The composition of the lipid bilayer can be modified to control the release characteristics and improve the stability of the formulation. semanticscholar.org

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are made from solid lipids and offer advantages such as physical stability, protection of labile compounds, and controlled release. nih.govsciepub.com NLCs are a second generation of lipid nanoparticles that have an imperfect crystal structure, allowing for higher peptide loading and reduced expulsion during storage. mdpi.com These systems are particularly suitable for topical delivery of active ingredients. sciepub.commdpi.com

Polymeric Nanoparticles: These are nanoparticles made from biodegradable and biocompatible polymers. nih.gov They can be formulated as nanospheres (matrix systems) or nanocapsules (reservoir systems). mdpi.com Polymeric nanoparticles can provide sustained release of the encapsulated peptide and can be functionalized to target specific skin layers or cells. bachem.commdpi.com Natural polymers like chitosan and alginate, as well as synthetic polymers like polylactic-co-glycolic acid (PLGA), are commonly used. nih.govmdpi.com

| Nanocarrier System | Composition | Key Features | Reported Outcomes for Peptides |

|---|---|---|---|

| Liposomes | Phospholipid bilayers | Can encapsulate both hydrophilic and hydrophobic compounds; biocompatible. jddhs.com | Improved stability, enhanced skin penetration, and controlled release. researchgate.netnih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | High physical stability, protection of labile actives, controlled release. nih.govsciepub.com | Increased bioavailability and protection from enzymatic degradation. mdpi.com |

| Polymeric Nanoparticles | Natural or synthetic polymers | High stability in biological fluids, tunable properties, potential for targeted delivery. bachem.com | Sustained release, protection against degradation, and enhanced cellular uptake. mdpi.com |

Future Research Directions and Translational Perspectives

Elucidation of Broader Biological Activities Beyond Desquamation

While the primary function of Hexanoyl dipeptide-3 norleucine acetate (B1210297) is its biomimetic peeling action, preliminary findings suggest its activities may extend further, warranting deeper investigation. skininc.com Future research should aim to systematically elucidate these broader biological effects.

Initial evidence points towards potential antioxidant properties, with suggestions that the peptide may help neutralize free radicals, thereby mitigating skin damage from environmental aggressors. chinalookchemical.com Furthermore, its role in improving skin hydration and reducing wrinkle depth has been noted, which may be linked to the stimulation of dermal components. dermascope.comcosmacon.dedokumen.pub One report indicates that the peptide portion could penetrate the dermis to stimulate collagen and elastin (B1584352) synthesis, an activity that is characteristic of signal peptides and would represent a significant anti-aging function beyond surface exfoliation. chinalookchemical.commdpi.com

Additionally, some studies have categorized Hexanoyl dipeptide-3 norleucine acetate among depigmenting agents, suggesting a potential role in managing skin tone and hyperpigmentation. researchgate.netnih.gov This opens a promising avenue for research into its mechanism for influencing melanogenesis, which is currently unexplored. A comprehensive examination using in vitro models, such as fibroblast and melanocyte cultures, and ex vivo skin explants could validate these activities and uncover the specific cellular pathways involved.

Comparative Studies with Other Peptidic and Non-Peptidic Exfoliants

This compound is often positioned as a gentle, irritation-free exfoliant. cosmacon.de To scientifically substantiate this claim and define its place in cosmetic formulations, rigorous comparative studies are essential. These studies should benchmark its performance against both established non-peptidic exfoliants and other peptidic agents.

The primary comparison should be with Alpha-Hydroxy Acids (AHAs), the gold standard in chemical exfoliation. While AHAs work by lowering skin pH to dissolve intercellular "glue," this compound employs a competitive inhibition mechanism at the desmosome level. skininc.comdermascope.com Research should focus on comparing their efficacy in improving cell turnover, skin smoothness, and texture, while also measuring markers of irritation such as transepidermal water loss (TEWL) and inflammatory cytokine release.

| Exfoliant Type | Mechanism of Action | Potential Research Comparison Points |

| This compound | Competitively inhibits desmosomal proteins (desmoglein and desmocollin) to weaken cell-cell adhesion. dermascope.com | Efficacy in cell turnover, impact on skin barrier integrity (TEWL), inflammatory response. |

| Alpha-Hydroxy Acids (e.g., Glycolic Acid) | Lowers skin pH, dissolving the ionic bonds that hold corneocytes together. | Comparative analysis of exfoliation speed, skin irritation potential, and effects on skin hydration. |

| Enzymatic Exfoliants (e.g., Papain, Bromelain) | Proteolytically digest proteins that hold skin cells together. | Comparison of exfoliation selectivity for the stratum corneum and potential for allergenicity. |

| Other Exfoliating Peptides | Varies; some may have similar or different mechanisms targeting cell cohesion. | Head-to-head studies on efficacy, stability in formulation, and specificity of action. |

Investigation into Potential Synergistic Effects with Other Bioactive Compounds

The efficacy of a cosmetic formulation often relies on the synergistic interplay of its active ingredients. A key future direction is the systematic investigation of this compound's potential for synergy with other bioactive compounds.

Its known function in accelerating skin renewal suggests a natural partnership with ingredients that support skin repair and regeneration. For instance, it has been anecdotally combined with copper peptides in post-procedure care to hasten the repair of the skin barrier. chinalookchemical.com This warrants controlled studies to quantify the combined effect on barrier recovery and collagen synthesis.

Furthermore, its exfoliating action could enhance the penetration and efficacy of other actives. Future studies could explore combinations with:

Hydrating Agents: Such as Hyaluronic Acid or Acetyl Hexapeptide-37, to see if the removal of the outer corneocyte layers by the dipeptide leads to deeper and more effective hydration. cosmacon.de

Anti-Aging Peptides: Combining it with signal peptides (e.g., Palmitoyl Tripeptide-5) or neurotransmitter-inhibiting peptides (e.g., Acetyl Hexapeptide-8) could offer a multi-pronged approach to skin aging, addressing both skin texture and wrinkle formation simultaneously. cosmacon.deluxuramedspa.com

Vitamins and Antioxidants: Pairing it with ingredients like Vitamin C or Niacinamide could yield a combined benefit of improved skin texture and enhanced antioxidant protection or brightening effects.

Development of High-Throughput Screening Assays for Analog Discovery

To innovate beyond the current molecule, the development of high-throughput screening (HTS) assays is a critical step for discovering novel analogs of this compound. cosmetic-labs.com HTS allows for the rapid evaluation of large libraries of chemically similar peptides to identify candidates with enhanced activity, improved stability, or novel biological functions. tangobio.comcreative-peptides.com

An HTS platform could be designed based on the peptide's known mechanism of competitive binding. For example, a fluorescence-based competitive binding assay could be developed where a fluorescently tagged desmoglein or desmocollin fragment is displaced by test peptides, with a resulting change in signal indicating binding affinity. drugtargetreview.com This would enable the screening of thousands of peptide variants in a short period. nih.gov

Such assays could screen for analogs with:

Higher binding affinity to desmosomal components, potentially leading to greater exfoliating efficacy.

Modified selectivity for different desmosomal proteins.

Novel activities , by screening against a panel of other cellular targets relevant to skin health, such as receptors involved in inflammation or pigmentation.

Addressing Challenges in Peptide Permeability and Bioavailability

A fundamental challenge for all cosmetic peptides is overcoming the skin's barrier, the stratum corneum, to reach their target sites of action. tandfonline.comnih.govbenthamdirect.com While the hexanoyl moiety—a lipophilic fatty acid chain—is a deliberate modification to improve the permeability of the dipeptide-3 norleucine acetate, further research is needed to optimize its delivery and bioavailability. tandfonline.com

Future research should focus on quantifying the penetration depth of the existing molecule and exploring advanced strategies to enhance it further. conceptlifesciences.com

| Strategy | Description | Relevance to this compound |

| Lipophilic Derivatization | Attaching lipid chains (as already done with the hexanoyl group) to increase affinity with the lipid-rich stratum corneum. tandfonline.com | Research could explore the effects of varying the length and type of the fatty acid chain to optimize penetration. |

| Nanocarrier Encapsulation | Incorporating the peptide into delivery systems like liposomes, niosomes, or solid lipid nanoparticles. nih.gov | This could protect the peptide from degradation and facilitate its transport across the skin barrier. |

| Prodrug Approach | Designing a temporarily modified version of the peptide that is more permeable and converts to the active form within the skin. tandfonline.com | This could enhance both stability and delivery efficiency. |

| Combination with Penetration Enhancers | Formulating the peptide with other agents known to temporarily and reversibly disrupt the stratum corneum. | Investigating combinations with safe and effective penetration enhancers could improve bioavailability. |

Long-Term Effects on Epidermal Barrier Integrity and Function in Model Systems

While short-term studies suggest this compound is gentle, the long-term effects of continuously accelerating desquamation on the epidermal barrier are not well understood. It is crucial to conduct long-term studies using in vitro 3D skin models and in vivo animal models to ensure that its chronic use does not compromise the skin's protective function. researchgate.net

Research should focus on key markers of epidermal barrier health over extended periods of application. This includes:

Transepidermal Water Loss (TEWL): To assess if the barrier's ability to retain moisture is maintained or impaired over time.

Lipid Composition: Analyzing the content and organization of key barrier lipids like ceramides, cholesterol, and free fatty acids.

Expression of Barrier Proteins: Measuring the expression of proteins crucial for barrier integrity, such as filaggrin, loricrin, and involucrin (B1238512).

Response to Stressors: Evaluating the skin's resilience to external challenges, such as UV radiation or chemical irritants, after prolonged treatment. researchgate.net

Sustainability and Green Chemistry Approaches in Peptide Synthesis

The production of cosmetic ingredients is increasingly under scrutiny for its environmental impact. gappeptides.com Peptide synthesis, traditionally reliant on hazardous solvents and excess reagents, presents a significant challenge for green chemistry. rsc.orgrsc.org Future research must focus on developing more sustainable and environmentally friendly methods for synthesizing this compound and other cosmetic peptides.

Key areas for improvement include:

Solvent Replacement: Solid-phase peptide synthesis (SPPS), a common method, heavily uses solvents like N,N-dimethylformamide (DMF), which has toxicity concerns. rsc.org Research into greener alternatives, such as propylene (B89431) carbonate or 2-methyltetrahydrofuran, is essential. rsc.org

Process Optimization: Adopting technologies like liquid-phase peptide synthesis (LPPS) or innovative approaches like Molecular Hiving™ can significantly reduce solvent consumption and waste. youtube.comambiopharm.com

Solvent Recycling: Implementing robust solvent recovery and recycling systems in manufacturing facilities can drastically cut down on hazardous waste and improve the economic viability of the process. ambiopharm.com

The European Union's regulations, such as REACH and the Cosmetics Regulation, are increasingly restricting the use of certain hazardous substances, making the adoption of green chemistry principles not just an ethical choice but a commercial necessity. gappeptides.com

Q & A

Q. What is the biochemical mechanism by which hexanoyl dipeptide-3 norleucine acetate promotes epidermal exfoliation?

this compound functions as a competitive inhibitor of desmosomal adhesion proteins, specifically targeting desmocollin and desmoglein binding sites. By mimicking desmoglein’s structure, it disrupts intercellular connections between corneocytes, weakening cell adhesion and accelerating desquamation. This mechanism avoids the irritation associated with traditional exfoliants (e.g., AHAs or enzymes) by leveraging peptide specificity .

Q. How does the molecular structure of this compound influence its solubility and stability in aqueous formulations?

The compound is a zwitterionic surfactant with a polar peptide backbone and a hydrophobic hexanoyl chain. This amphiphilic structure enables solubility in water (critical for topical delivery) while maintaining stability under physiological pH and temperature conditions. Its acetate counterion further enhances solubility via ionic interactions .

Q. What are the standardized methods for synthesizing and purifying this compound?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The hexanoyl group is introduced via acylation, followed by acetate salt formation. Purification employs reverse-phase HPLC using C18 columns and a water-acetonitrile gradient. Mass spectrometry (e.g., MALDI-TOF) confirms the molecular weight of 455.6 Da .

Advanced Research Questions

Q. How can researchers design experiments to quantify the competitive binding efficiency of this compound against desmosomal proteins?

Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) between the peptide and recombinant desmocollin/desmoglein. Fluorescence microscopy with labeled corneocytes can visualize disruption of cell-cell adhesion in ex vivo skin models .

Q. What analytical challenges arise in detecting acetate content in peptide formulations, and how are they addressed?

Acetate quantification requires ion chromatography (IC) or a USP-compliant titration method. Challenges include interference from peptide carboxyl groups and buffer salts. Pre-treatment with strong sodium hydroxide (to pH >12) isolates acetate ions, followed by potentiometric titration with standardized HCl .

Q. Are there contradictions in reported exfoliation mechanisms (e.g., desmosome competition vs. MMP inhibition)?

Some studies suggest dual mechanisms: (1) direct desmosome competition and (2) indirect inhibition of matrix metalloproteinases (MMPs) via peptide-enzyme interactions. Conflicting data may arise from differences in experimental models (e.g., in vitro keratinocyte monolayers vs. 3D epidermis). Further comparative studies using knock-out cell lines are needed .

Q. How does this compound compare to retinol derivatives in modulating cell turnover, and what are the implications for experimental design?

Unlike retinol, which upregulates keratinocyte proliferation via nuclear receptors, this peptide acts extracellularly to accelerate desquamation without altering DNA transcription. In vivo studies must differentiate epidermal thickness (retinol effect) vs. stratum corneum shedding (peptide effect) using histology and transepidermal water loss (TEWL) measurements .

Methodological Considerations

- Structural Characterization : Use NMR (1H/13C) to confirm peptide sequence and acylation sites.

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) with HPLC stability-indicating assays .

- Bioactivity Validation : Combine ex vivo human skin models with RNA-seq to profile desmosome-related genes (e.g., DSG1, DSC1) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products